molecular formula C10H10N2O2S B11155666 N-(5-methylisoxazol-3-yl)-2-(2-thienyl)acetamide

N-(5-methylisoxazol-3-yl)-2-(2-thienyl)acetamide

Cat. No.: B11155666
M. Wt: 222.27 g/mol
InChI Key: OPYMOTLKQFPQGP-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features both oxazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(thiophen-2-yl)acetamide typically involves the formation of the oxazole and thiophene rings followed by their coupling. One possible route could involve:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis or other methods.

    Coupling of the rings: The final step involves coupling the oxazole and thiophene rings through an acetamide linkage, possibly using reagents like acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,2-oxazol-3-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(5-methyl-1,2-oxazol-3-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both oxazole and thiophene rings, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C10H10N2O2S/c1-7-5-9(12-14-7)11-10(13)6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,11,12,13)

InChI Key

OPYMOTLKQFPQGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=CC=CS2

Origin of Product

United States

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